Cas no 82208-42-2 (3-(pentafluorophenyl)propanal)

3-(Pentafluorophenyl)propanal is a fluorinated aromatic aldehyde with the molecular formula C9H5F5O. This compound features a pentafluorophenyl group attached to a propanal chain, offering unique reactivity and stability due to the strong electron-withdrawing effects of the fluorine substituents. Its high electrophilicity makes it a valuable intermediate in organic synthesis, particularly for the preparation of fluorinated pharmaceuticals, agrochemicals, and specialty materials. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it useful in drug discovery. The compound is typically handled under inert conditions due to its sensitivity to air and moisture. Its well-defined structure allows for precise functionalization in cross-coupling and condensation reactions.
3-(pentafluorophenyl)propanal structure
3-(pentafluorophenyl)propanal structure
Product Name:3-(pentafluorophenyl)propanal
CAS No:82208-42-2
MF:C9H5F5O
MW:224.127420186996
CID:708322
PubChem ID:20511545
Update Time:2025-05-21

3-(pentafluorophenyl)propanal Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanal,2,3,4,5,6-pentafluoro-
    • 3-PENTAFLUOROPHENYL-PROPIONALDEHYDE
    • 3-(pentafluorophenyl)propanal
    • DTXSID30608270
    • 3-(pentafluoro-phenyl) propanal
    • Benzenepropanal, 2,3,4,5,6-pentafluoro-
    • SCHEMBL2690019
    • EN300-1836524
    • 82208-42-2
    • Inchi: 1S/C9H5F5O/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h3H,1-2H2
    • InChI Key: MWGBJPJOEPVDDN-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C(=C(C=1CCC=O)F)F)F)F

Computed Properties

  • Exact Mass: 224.026
  • Monoisotopic Mass: 224.026
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1A^2
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.426
  • Boiling Point: 188.5°C at 760 mmHg
  • Flash Point: 69.3°C
  • Refractive Index: 1.43

3-(pentafluorophenyl)propanal Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
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$986.0 2023-09-19
Enamine
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$2858.0 2023-09-19
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$4236.0 2023-09-19
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$827.0 2023-09-19
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$867.0 2023-09-19
Enamine
EN300-1836524-0.25g
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$906.0 2023-09-19
Enamine
EN300-1836524-0.5g
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$946.0 2023-09-19
Enamine
EN300-1836524-1.0g
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$986.0 2023-06-01
Enamine
EN300-1836524-2.5g
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$1931.0 2023-09-19
Enamine
EN300-1836524-5.0g
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